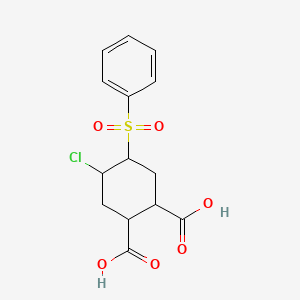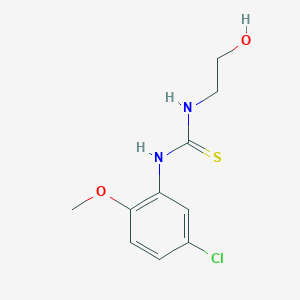
N-(2,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Dicamba, is an herbicide that belongs to the class of benzoic acid herbicides. It is a selective systemic herbicide that controls broadleaf weeds in various crops. Dicamba has been widely used in agriculture since the 1960s due to its effectiveness in controlling weeds.
作用机制
Dicamba works by disrupting the growth and development of broadleaf weeds. It mimics the action of a plant hormone, auxin, and causes abnormal growth in the target plants. This leads to the death of the plant by disrupting its metabolic processes.
Biochemical and Physiological Effects
Dicamba has been found to have both biochemical and physiological effects on plants. It disrupts the normal functioning of the plant by inhibiting the production of essential proteins and enzymes. It also affects the photosynthetic process, leading to reduced plant growth and development.
实验室实验的优点和局限性
Dicamba has several advantages for lab experiments. It is a selective herbicide, which means it only affects the target plants, leaving the non-target plants unaffected. It is also easy to apply and has a relatively low toxicity level. However, Dicamba has some limitations, including its potential to drift and affect non-target plants. It also has a short half-life, which means it needs to be reapplied frequently.
未来方向
There are several future directions for the use of Dicamba in agriculture. One potential application is in weed resistance management. Dicamba can be used in combination with other herbicides to manage weed resistance and reduce the development of herbicide-resistant weeds. Another future direction is in the development of new formulations of Dicamba that are more effective and have a longer half-life. Additionally, there is a need for more research on the potential impact of Dicamba on non-target plants and the environment.
Conclusion
In conclusion, Dicamba is a selective herbicide that has been widely used in agriculture for controlling broadleaf weeds. It is synthesized through a complex process and has several advantages and limitations for lab experiments. Dicamba works by disrupting the growth and development of target plants and has both biochemical and physiological effects on plants. There are several future directions for the use of Dicamba in agriculture, including its potential use in weed resistance management and the development of new formulations.
合成方法
Dicamba is synthesized by reacting 2,5-dichloroaniline with 2,4-dimethylphenyl isothiocyanate in the presence of a catalyst. The resulting product is then purified through various techniques to obtain the final product, Dicamba. The synthesis of Dicamba is a complex process that requires expertise and specialized equipment.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its potential applications in agriculture. It has been found to be effective in controlling broadleaf weeds in various crops, including soybeans, cotton, and wheat. Dicamba is also being studied for its potential use in weed resistance management and its impact on non-target plants.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-3-6-13(10(2)7-9)18-15(20)19-14-8-11(16)4-5-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSLMDBRQLKWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4875991.png)
![7-chloro-2-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4875999.png)
![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B4876016.png)
![ethyl N-({[1-(2-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4876024.png)


![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)
![methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate](/img/structure/B4876042.png)

![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)

![2-({[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4876071.png)
